molecular formula C17H16ClNO3 B3873337 N-Phenylacetyl-p-chlorophenylalanine, DL- CAS No. 106323-77-7

N-Phenylacetyl-p-chlorophenylalanine, DL-

Cat. No.: B3873337
CAS No.: 106323-77-7
M. Wt: 317.8 g/mol
InChI Key: INWFAPOVRXATBG-UHFFFAOYSA-N
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Description

Historical Perspectives and Early Research on N-Acylated Amino Acid Derivatives

The study of N-acylated amino acids has a long history in biochemical research, with early investigations dating back to the mid-20th century. These compounds, in which an acyl group is attached to the amino group of an amino acid, were initially identified as metabolic byproducts. For instance, N-acetylglutamate was recognized as an allosteric activator of carbamoyl (B1232498) phosphate (B84403) synthetase I in 1953. frontiersin.org Another early example was the discovery of urinary N-isovaleroylglycine in patients with isovaleric acidemia. frontiersin.orgnih.gov

Early research was often limited to short-chain N-acylated amino acids, with N-acetylated derivatives of all amino acids being identified. frontiersin.org These molecules were often studied in the context of metabolic diseases, where they could serve as biomarkers. frontiersin.orgnih.gov The development of advanced analytical techniques has since expanded the field, allowing for the identification and characterization of a much wider array of N-acylated amino acids from various biological sources, including soil microorganisms. frontiersin.orgnih.gov These compounds are now understood to be a diverse class of lipids known as fatty acid amides, with important biological roles. frontiersin.orgnih.gov

The synthesis of N-acylated amino acids for research purposes has also been a subject of study for many decades. A common method involves the nucleophilic attack of the amino group of the amino acid on an activated carboxyl group of a fatty acid. frontiersin.org Historically, various methods have been developed to achieve this, including the Schotten-Baumann reaction, which is a well-established method for the acylation of amines. researchgate.net

Significance of the Phenylacetyl Moiety in Biological Systems

The phenylacetyl moiety is a key structural component of N-Phenylacetyl-p-chlorophenylalanine, DL-. While research on this specific compound is limited in publicly available literature, the broader class of N-acyl amides, to which it belongs, has been shown to have significant and diverse physiological functions. wikipedia.org N-acyl amides are involved in a wide range of biological processes, including cell signaling, inflammation, and metabolic regulation. wikipedia.org

Rationale for Investigating DL-Racemic Forms in Biochemical Research

The "DL-" designation in N-Phenylacetyl-p-chlorophenylalanine, DL- indicates that it is a racemic mixture, containing equal amounts of the D- and L-enantiomers. In biochemical research, the use of racemic mixtures is often a starting point for investigation for several reasons. Racemic mixtures are typically less expensive and more accessible to synthesize than their optically pure counterparts. nih.gov

The investigation of racemic mixtures can provide initial insights into the biological activity of a compound. If a racemic mixture shows a desired effect, further research can then be conducted to separate the enantiomers and determine if the activity is stereospecific, meaning if one enantiomer is more active than the other. nih.govscience.gov This process of separating a racemic mixture into its individual enantiomers is known as resolution. nih.gov

Enzymatic methods are frequently employed for the resolution of racemic amino acids. nih.govnih.gov These methods take advantage of the stereospecificity of enzymes, which may selectively act on one enantiomer, allowing for its separation from the other. nih.gov For example, D-amino acid oxidase can be used to oxidize the D-form of an amino acid, which can then be converted to the L-form, resulting in an optically pure product. nih.gov The study of how a biological system interacts with a racemic mixture can also provide valuable information about the stereoselectivity of enzymes and receptors involved in its metabolism or mechanism of action. nih.govscience.gov

Data Tables

Table 1: Examples of Early Research on N-Acylated Amino Acid Derivatives

Compound/DerivativeYear of Significant MentionResearch ContextCitation
N-Acetylglutamate1953Allosteric activator of carbamoyl phosphate synthetase I frontiersin.org
N-Isovaleroylglycine1967Identified in urine of patients with isovaleric acidemia frontiersin.orgnih.gov
N-Acylated Aromatic Amino Acids2000Produced by soil microorganisms frontiersin.org
N-Acetyl-l-DOPA2012Identified in Streptomyces nih.gov

Table 2: Rationale for Using DL-Racemic Forms in Research

RationaleDescriptionCitation
Cost-EffectivenessRacemic mixtures are generally less expensive to synthesize than optically pure enantiomers. nih.gov
Initial ScreeningProvides a preliminary assessment of biological activity before investing in more complex chiral synthesis or resolution. nih.gov
Stereospecificity StudiesAllows for the investigation of whether a biological effect is specific to one enantiomer. nih.gov
Enzymatic Resolution StudiesRacemic mixtures are the starting material for developing and testing enzymatic methods to separate enantiomers. nih.govnih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(4-chlorophenyl)-2-[(2-phenylacetyl)amino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClNO3/c18-14-8-6-13(7-9-14)10-15(17(21)22)19-16(20)11-12-4-2-1-3-5-12/h1-9,15H,10-11H2,(H,19,20)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INWFAPOVRXATBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NC(CC2=CC=C(C=C2)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>47.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26660606
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

106323-77-7
Record name N-Phenylacetyl-p-chlorophenylalanine, DL-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106323777
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-PHENYLACETYL-P-CHLOROPHENYLALANINE, DL-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O54H82B68D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthetic Strategies and Chemical Modifications of N Phenylacetyl P Chlorophenylalanine, Dl

Methodologies for the Chemical Synthesis of N-Phenylacetyl-p-chlorophenylalanine, DL-

The creation of the amide bond between phenylacetic acid and p-chlorophenylalanine is the central step in synthesizing N-Phenylacetyl-p-chlorophenylalanine, DL-. This can be achieved through various techniques common in peptide and medicinal chemistry.

Both solid-phase and liquid-phase synthesis are viable for preparing N-acyl amino acids.

Liquid-Phase Synthesis: Liquid-phase (or solution-phase) synthesis is a traditional and versatile method for forming peptide bonds. In this approach, the reactants, DL-p-chlorophenylalanine and an activated form of phenylacetic acid, are dissolved in a suitable organic solvent where the reaction occurs. The progress of the reaction can be monitored using techniques like thin-layer chromatography (TLC). One of the main advantages of this method is its scalability, making it suitable for producing larger quantities of the target compound. The product is then isolated from the reaction mixture through extraction, crystallization, and other purification techniques. A patent for liquid-phase peptide synthesis highlights the use of specific protecting groups and coupling agents in an organic solvent to construct peptides and their N-acyl derivatives google.com.

Solid-Phase Peptide Synthesis (SPPS): While typically used for synthesizing longer peptides, the principles of SPPS can be adapted for the synthesis of a single N-acyl amino acid. In a hypothetical SPPS approach, DL-p-chlorophenylalanine would first be anchored to a solid polymer support (resin). Following this, the phenylacetyl group would be introduced by reacting the resin-bound amino acid with an activated phenylacetic acid derivative. The final step involves cleaving the N-Phenylacetyl-p-chlorophenylalanine product from the resin. The key advantage of SPPS is the ease of purification; excess reagents and byproducts are simply washed away from the resin-bound product after each step.

The most direct method for synthesizing N-Phenylacetyl-p-chlorophenylalanine, DL- is through the acylation of the amino group of DL-p-chlorophenylalanine. This is a common N-terminal derivatization reaction.

Schotten-Baumann Reaction: A widely used method for this type of acylation is the Schotten-Baumann reaction. iitk.ac.inwikipedia.org This reaction typically involves the use of an acyl chloride (in this case, phenylacetyl chloride) as the acylating agent, which reacts with the amino acid in the presence of a base. byjus.comorganic-chemistry.org The reaction is often performed in a two-phase system consisting of water and an organic solvent. wikipedia.org

The key features of this reaction are:

Activation: The carboxylic acid (phenylacetic acid) is activated by converting it to the more reactive phenylacetyl chloride, often using reagents like thionyl chloride or oxalyl chloride. iitk.ac.inderpharmachemica.com

Coupling: The phenylacetyl chloride is then added to a solution of DL-p-chlorophenylalanine.

Base Catalysis: A base, such as aqueous sodium hydroxide or pyridine, is crucial. It serves to neutralize the hydrochloric acid (HCl) that is formed as a byproduct, preventing it from protonating the unreacted amine and stopping the reaction. byjus.comorganic-chemistry.org The base drives the reaction equilibrium towards the formation of the amide product. byjus.com

This method is efficient for preparing N-acyl amino acids and is a cornerstone of classical organic synthesis. researchgate.netresearchgate.netbbwpublisher.com

Table 1: Reagents in a Typical Schotten-Baumann Acylation

Reagent Role in Synthesis
DL-p-chlorophenylalanine The amino acid substrate providing the nucleophilic amino group.
Phenylacetyl chloride The electrophilic acylating agent that provides the phenylacetyl group.
Sodium Hydroxide (NaOH) A base used to neutralize the HCl byproduct and catalyze the reaction. byjus.com
Water / Organic Solvent A biphasic solvent system where the reaction takes place. wikipedia.org

Derivatization Strategies for Analog Development and Structural Elucidation

Creating derivatives of N-Phenylacetyl-p-chlorophenylalanine, DL- by modifying the N-acyl group is a common strategy in medicinal chemistry to explore structure-activity relationships (SAR).

By replacing the phenylacetyl group with other acyl moieties, a library of analogs can be generated. Research has been conducted on various N-acyl derivatives of DL-p-chlorophenylalanine to investigate how these modifications affect their biological properties. For instance, studies have evaluated the genotoxic and mutagenic effects of different N-acyl derivatives.

A study evaluated several such compounds, including the N-phenylacetyl derivative itself. Other synthesized analogs featured different N-terminal protecting groups or substituted acyl groups, as detailed in the table below.

Table 2: Examples of Structurally Modified N-Acyl Derivatives of DL-p-chlorophenylalanine

Compound Name N-Acyl Substituent Chemical Structure of Substituent
N-sec-butyloxycarbonyl-DL-p-chlorophenylalanine sec-Butyloxycarbonyl CH3CH2CH(CH3)OC(=O)-
N-benzyloxycarbonyl-DL-p-chlorophenylalanine Benzyloxycarbonyl (Cbz) C6H5CH2OC(=O)-
N-Phenylacetyl-p-chlorophenylalanine, DL- Phenylacetyl C6H5CH2C(=O)-
N-(p-nitrophenylacetyl)-DL-p-chlorophenylalanine p-Nitrophenylacetyl (NO2)C6H4CH2C(=O)-
N-(p-nitrophenoxyacetyl)-DL-p-chlorophenylalanine p-Nitrophenoxyacetyl (NO2)C6H4OCH2C(=O)-

The nature of the N-acyl substituent can significantly influence how the molecule interacts with biological targets, such as enzymes or receptors. The parent compound, p-chlorophenylalanine (PCPA), is known to be an inhibitor of the enzyme tryptophan hydroxylase (TPH), which is the rate-limiting enzyme in serotonin (B10506) biosynthesis. nih.govmdpi.comnih.govnih.govnih.gov

Modifying the N-acyl group can alter the molecule's properties in several ways:

Steric Hindrance: Larger, bulkier substituents can physically block the molecule from fitting into an enzyme's active site. It has been suggested that the steric hindrance of certain N-acyl substituents on DL-p-chlorophenylalanine may interfere with its interactions with enzymes and DNA.

Lipophilicity: The hydrophobicity or hydrophilicity of the substituent can affect the molecule's ability to cross cell membranes and reach its target.

Electronic Effects: Electron-withdrawing or electron-donating groups on the acyl moiety can influence the reactivity and binding characteristics of the amide bond and adjacent structures.

In a study of DL-p-chlorophenylalanine derivatives, the introduction of N-sec-butyloxycarbonyl, N-benzyloxycarbonyl, N-(p-nitrophenylacetyl), and N-(p-nitrophenoxyacetyl) groups resulted in compounds with notable genotoxicity, whereas the N-phenylacetyl derivative exhibited only weak genotoxicity. This suggests that the size and electronic properties of the N-acyl group are critical determinants of the molecule's interaction with cellular macromolecules.

Stereochemical Considerations in the Synthesis and Biological Evaluation of DL-Racemic Mixtures

The "DL-" designation indicates that the compound is a racemic mixture, containing equal amounts of the D- and L-enantiomers. This has important implications for both its synthesis and biological evaluation.

The synthesis of N-Phenylacetyl-p-chlorophenylalanine typically starts from DL-p-chlorophenylalanine, a racemic mixture. Using a racemic starting material results in a racemic final product. Synthesizing a single enantiomer (either D or L) would require either starting with an enantiomerically pure p-chlorophenylalanine or performing a resolution step to separate the enantiomers of the final product, which can be challenging and costly. acs.org

In biological systems, stereochemistry is crucial, as enantiomers of a molecule can have different pharmacological activities and metabolic fates. mdpi.com For many amino acid derivatives, the biological activity resides predominantly in the L-enantiomer. For example, 4-Chloro-L-phenylalanine is cited as an inhibitor of tryptophan hydroxylase isoforms TPH1 and TPH2. medchemexpress.com

When evaluating a DL-racemic mixture, several possibilities exist:

Only one enantiomer (e.g., the L-form) is active, while the other (the D-form) is inactive.

Both enantiomers are active, but they may have different potencies or even different biological effects.

One enantiomer produces the desired therapeutic effect, while the other contributes to undesirable side effects.

Therefore, while many experimental studies use the DL-racemic mixture of p-chlorophenylalanine and its derivatives for convenience nih.govmdpi.com, understanding the specific contribution of each enantiomer is critical for detailed pharmacological analysis.

Table 3: Stereochemical Forms and Considerations

Stereochemical Form Description Synthesis & Evaluation Considerations
DL-Racemic Mixture An equimolar mixture of the D- and L-enantiomers. Easiest to synthesize from racemic starting materials. Biological results reflect the combined effects of both enantiomers.
L-Enantiomer The levorotatory stereoisomer. Often the biologically active form for amino acid derivatives. medchemexpress.com Requires stereoselective synthesis or resolution to isolate. acs.org
D-Enantiomer The dextrorotatory stereoisomer. Often biologically inactive or has different activity from the L-enantiomer. Its presence in a racemic mixture can contribute to the overall pharmacological profile.

Table 4: List of Mentioned Chemical Compounds

Compound Name
N-Phenylacetyl-p-chlorophenylalanine, DL-
p-chlorophenylalanine (PCPA)
Phenylacetic acid
Phenylacetyl chloride
Thionyl chloride
Oxalyl chloride
Sodium hydroxide
Pyridine
N-sec-butyloxycarbonyl-DL-p-chlorophenylalanine
N-benzyloxycarbonyl-DL-p-chlorophenylalanine
N-(p-nitrophenylacetyl)-DL-p-chlorophenylalanine
N-(p-nitrophenoxyacetyl)-DL-p-chlorophenylalanine
Serotonin

Biochemical Interactions and Mechanistic Investigations of N Phenylacetyl P Chlorophenylalanine, Dl

Enzyme Modulation and Inhibition Studies

The primary mechanism of action for the compound is the modulation of key enzymes involved in amino acid metabolism. Its interactions have been most thoroughly characterized with hydroxylase enzymes.

N-Phenylacetyl-p-chlorophenylalanine, through its active PCPA component, is a powerful inhibitor of tryptophan hydroxylase (TPH), the initial and rate-limiting enzyme in the biosynthesis of the neurotransmitter serotonin (B10506) (5-hydroxytryptamine, or 5-HT). wikipedia.orgmdpi.com TPH catalyzes the conversion of L-tryptophan to 5-hydroxytryptophan, which is then decarboxylated to form serotonin. By inhibiting TPH, the compound effectively blocks the entire serotonin synthesis pathway, leading to a profound and long-lasting depletion of serotonin levels in the brain and peripheral tissues. mdpi.comnih.gov This depletion can be so significant that serotonin may not be detectable via immunohistochemical methods within the first day of administration. wikipedia.org The effects of this inhibition are potent, with studies showing that PCPA can reduce serotonin content in the brain by up to a factor of ten. mdpi.comnih.gov This action makes it a critical agent in experimental models for studying the effects of serotonin deficiency. wikipedia.orgnih.gov

The interaction of the compound's active moiety, PCPA, with tryptophan hydroxylase is characterized as both selective and irreversible. wikipedia.orgmdpi.com This irreversible inhibition means that the restoration of enzyme function requires the synthesis of new TPH molecules, not simply the dissociation of the inhibitor. wikipedia.org The long-lasting effect is demonstrated by the slow recovery of TPH activity; in animal models, activity in the raphe nucleus was only at 10% of control values one week after treatment. wikipedia.org While PCPA itself is an irreversible inhibitor, it has served as a structural inspiration for the development of new, reversible TPH inhibitors. nih.gov

Table 1: Inhibition Characteristics of PCPA on Tryptophan Hydroxylase

Characteristic Description Source(s)
Enzyme Target Tryptophan Hydroxylase (TPH) wikipedia.orgmdpi.com
Mechanism Inhibition of the rate-limiting step in serotonin biosynthesis wikipedia.org
Inhibition Type Selective and Irreversible wikipedia.orgmdpi.com
Effect Profound depletion of serotonin (5-HT) mdpi.comnih.gov
Recovery Requires de novo synthesis of the TPH enzyme wikipedia.org

The molecular interaction between TPH and inhibitors inspired by PCPA has been explored through computational molecular docking studies. These investigations aim to understand the binding at the enzyme's active site on a molecular level. nih.gov For human TPH1, studies of derivative compounds show that inhibitor binding involves key catalytic residues. For instance, specific interactions have been identified between inhibitors and amino acids such as Arg257 and Thr265. nih.gov Furthermore, hydrophobic interactions with residues like Leu236 and Phe241 within the active site are also crucial for the binding and activity of these inhibitors. nih.gov These molecular-level insights are fundamental for the structural optimization and design of novel and more specific TPH inhibitors. nih.gov

While the primary target is Tryptophan Hydroxylase, N-Phenylacetyl-p-chlorophenylalanine's core structure, PCPA, also affects Phenylalanine Hydroxylase (PAH). PAH is a related enzyme that catalyzes the conversion of phenylalanine to tyrosine. frontiersin.orgnih.gov Studies using cultured hepatoma cells have demonstrated a direct interaction, showing that PCPA causes a loss of PAH activity. nih.gov This effect is specific, and the restoration of PAH activity requires new protein synthesis after the removal of PCPA. nih.gov However, the inhibitory action on TPH is generally more potent and specific than on PAH. nih.gov The compound does not appear to affect the activity of Aromatic L-amino acid decarboxylase (AADC), the second enzyme in the serotonin synthesis pathway. wikipedia.org

Based on a review of available scientific literature, there is no significant documented evidence describing a direct interaction between N-Phenylacetyl-p-chlorophenylalanine or its active component, PCPA, and the activity of ion transporters such as the Sodium-Potassium ATPase (Na+, K+-ATPase). While the regulation of Na+, K+-ATPase is critical for cellular function and is influenced by various signaling molecules, a direct modulatory role for PCPA has not been characterized.

Interaction with Tryptophan Hydroxylase and Serotonin Biosynthesis Pathways

Involvement in Metabolic Pathways and Metabolomic Context

The potent inhibition of TPH by N-Phenylacetyl-p-chlorophenylalanine initiates a cascade of changes in interconnected metabolic pathways. The depletion of serotonin is the primary and most direct consequence. nih.gov However, metabolomic analyses reveal a broader impact on amino acid and neurotransmitter metabolism.

Treatment with PCPA not only depletes serotonin and its major metabolite, 5-hydroxyindoleacetic acid (5-HIAA), but has also been shown to reduce the concentrations of the catecholamines noradrenaline and dopamine (B1211576) in the frontal cortex. nih.gov This suggests a cross-pathway impact, potentially due to precursor availability or other indirect regulatory mechanisms. The disruption of phenylalanine metabolism, stemming from its effects on both PAH and TPH, can lead to significant perturbations in pathways involving phenylalanine, tyrosine, and tryptophan biosynthesis. wikipedia.org These metabolic shifts are a key reason why PCPA is used to create animal models of phenylketonuria (PKU), a disorder characterized by dysfunctional phenylalanine metabolism. wikipedia.org

Table 2: Summary of Metabolomic Effects of PCPA Administration

Metabolic Pathway Affected Metabolites Observed Effect Source(s)
Serotonin Biosynthesis Serotonin (5-HT), 5-HIAA Profound Depletion nih.gov
Catecholamine Metabolism Noradrenaline, Dopamine Reduction in concentration mdpi.comnih.gov
Phenylalanine Metabolism Phenylalanine, Tyrosine Perturbation of pathway wikipedia.org
Amino Acid Metabolism Tryptophan Perturbation of pathway wikipedia.org

Role in Phenylalanine Metabolism and Downstream Metabolites

N-Phenylacetyl-p-chlorophenylalanine, DL- is structurally related to the essential amino acid phenylalanine. Its core structure, p-chlorophenylalanine (PCPA), is a known modulator of amino acid metabolism. PCPA acts as an inhibitor of phenylalanine hydroxylase, the enzyme responsible for converting phenylalanine to tyrosine. nih.govnih.gov This inhibition is a key mechanism explored in experimental models of phenylketonuria (PKU), a genetic disorder characterized by deficient phenylalanine hydroxylase activity. nih.govresearchgate.net By blocking this primary metabolic pathway, administration of the parent compound, PCPA, can lead to an accumulation of phenylalanine and a reduction in tyrosine levels.

Furthermore, PCPA has been shown to interfere with the cellular uptake of large neutral amino acids, including phenylalanine itself, by competing for transport mechanisms. nih.govnih.gov This can alter the intracellular amino acid pools, which may contribute to its broader biological effects. nih.gov

The metabolic fate of N-Phenylacetyl-p-chlorophenylalanine, DL- itself is less characterized in the literature. However, the N-acetylation of amino acids is a recognized metabolic pathway. It is plausible that the compound could be hydrolyzed to release p-chlorophenylalanine, which would then exert its known effects on phenylalanine metabolism.

The downstream consequences of altered phenylalanine metabolism include impacts on several critical biochemical pathways. Reduced tyrosine availability can limit the synthesis of important downstream metabolites, including:

Catecholamines: Dopamine, norepinephrine, and epinephrine, which are crucial neurotransmitters and hormones.

Thyroid hormones: Thyroxine (T4) and triiodothyronine (T3), which regulate metabolism throughout the body.

Melanin: The pigment responsible for coloration in skin, hair, and eyes.

Beyond its role in phenylalanine metabolism, the p-chlorophenylalanine moiety is a potent and irreversible inhibitor of tryptophan hydroxylase. mdpi.comrndsystems.comnih.gov This enzyme is the rate-limiting step in the synthesis of the neurotransmitter serotonin (5-hydroxytryptamine, 5-HT) from tryptophan. mdpi.comrndsystems.com Consequently, a primary and extensively studied effect of PCPA administration is the profound and long-lasting depletion of serotonin in the brain and other tissues. mdpi.comrndsystems.comnih.gov This leads to a significant reduction in its major metabolite, 5-hydroxyindoleacetic acid (5-HIAA). nih.govnih.gov

Profiling of N-Phenylacetyl-p-chlorophenylalanine, DL- and Related Metabolites in Experimental Models

In experimental models, the administration of p-chlorophenylalanine (PCPA), the core structure of N-Phenylacetyl-p-chlorophenylalanine, DL-, induces significant and measurable changes in key neurotransmitter systems. Researchers have profiled these changes to understand the compound's mechanism of action.

Studies in rats have demonstrated that PCPA treatment leads to an almost complete depletion (over 99%) of serotonin (5-HT) and its metabolite, 5-hydroxyindoleacetic acid (5-HIAA), in the frontal cortex. nih.gov This profound reduction is a direct consequence of the irreversible inhibition of tryptophan hydroxylase. mdpi.comrndsystems.com In addition to its primary effect on the serotonergic system, PCPA administration has also been observed to reduce the concentrations of other neurotransmitters. For instance, a decrease in frontal cortical levels of noradrenaline (by approximately 30%) and dopamine (by approximately 42%) has been reported in rats following PCPA treatment. nih.gov These effects may be secondary to the disruption of amino acid metabolism or other, less direct interactions. nih.gov

The table below summarizes the observed effects of PCPA on various neurotransmitters and their metabolites in rat brain regions from experimental studies.

Brain RegionMetaboliteEffect of PCPA AdministrationPercentage ChangeReference
Frontal CortexSerotonin (5-HT)Significant Depletion>99% nih.gov
Frontal Cortex5-HIAASignificant Depletion>99% nih.gov
Frontal CortexNoradrenalineReduction~30% nih.gov
Frontal CortexDopamineReduction~42% nih.gov
Cortex, Striatum, HippocampusSerotonin (5-HT)Depletion~70% (after PCA pretreatment) nih.gov
HypothalamusSerotonin (5-HT)Depletion~27% (after PCA pretreatment) nih.gov

Data derived from studies using p-chlorophenylalanine (PCPA). 5-HIAA: 5-hydroxyindoleacetic acid. PCA: p-chloroamphetamine.

These studies highlight that while the most dramatic effect of PCPA is on the serotonin system, its metabolic footprint extends to the catecholamine pathways as well. The profiling of these neurochemical changes is essential for interpreting the behavioral and physiological outcomes observed in experimental models. nih.govnih.gov

Receptor and Protein Binding Investigations

Ligand-Receptor Interaction Mechanisms in Preclinical Settings (e.g., Growth Hormone-Releasing Hormone Antagonist Frameworks)

The N-Phenylacetyl and p-chlorophenylalanine moieties are integral components of synthetically developed peptide antagonists for the Growth Hormone-Releasing Hormone (GHRH) receptor. nih.gov In this context, the specific residue is referred to as N-Phenylacetyl-p-chloro-D-phenylalanine. These antagonists are designed to bind to the GHRH receptor, thereby blocking the action of endogenous GHRH and inhibiting the secretion of growth hormone (GH). nih.govmdpi.com This blockade can subsequently suppress the production of insulin-like growth factors I and II (IGF-I and IGF-II), which are implicated in tumor growth. nih.gov

The interaction mechanism involves the antagonist peptide binding to the GHRH receptor on pituitary cells and various cancer cells. mdpi.compreprints.org The incorporation of unnatural amino acids, such as N-Phenylacetyl-p-chlorophenylalanine, is crucial for conferring antagonistic properties and enhancing the binding affinity and stability of the peptide. The phenylacetyl (PhAc) group at the N-terminus and the chlorine substitution on the phenylalanine ring contribute to the molecule's potent and protracted in vivo activity. nih.gov

Preclinical studies in superfused rat pituitary systems and in vivo cancer models have demonstrated the efficacy of these antagonists. They effectively inhibit GHRH-stimulated GH release and can suppress the growth of various experimental tumors. nih.gov The antagonistic activity is often evaluated by measuring the reduction in GH secretion or the inhibition of downstream signaling pathways like PI3K/AKT and ERK. mdpi.compreprints.org

The table below lists examples of GHRH antagonists that incorporate modified phenylalanine residues, highlighting their biological effects in preclinical settings.

AntagonistKey ModificationsInvestigated EffectModel SystemReference
MIA-602 Incorporates unnatural amino acidsInhibition of GHRH receptor signaling, induction of cancer cell deathProstate cancer cell lines (LNCaP, 22Rv1) mdpi.compreprints.org
MIA-690 Incorporates unnatural amino acidsSynergistic effect with TMZ to reduce pituitary adenoma cell viabilityPituitary adenoma cell lines (AtT20) mdpi.com
JV-1-10 D-Arg², Arg⁹ substitutionsStrong blockade of GHRH-elicited GH releaseSuperfused rat pituitary system nih.gov

TMZ: Temozolomide

These investigations underscore the importance of specific chemical modifications, including N-acetylation and chlorination of phenylalanine, in designing potent receptor antagonists. The interaction is a competitive binding process at the receptor level, preventing the natural ligand from initiating its signaling cascade. mdpi.comnih.gov

Analysis of Protein Binding Dynamics and Selectivity

The specific protein binding profile of N-Phenylacetyl-p-chlorophenylalanine, DL- as an independent molecule is not extensively detailed in the available literature. However, the principles of protein binding for related structures provide insight into its likely behavior. The binding of small molecules to plasma proteins, such as human serum albumin (HSA) and alpha 1-acid glycoprotein (B1211001) (AAG), is a critical determinant of their pharmacokinetic properties. nih.gov

Basic drugs often bind significantly to AAG, while acidic compounds tend to bind to albumin. nih.gov Given its structure, N-Phenylacetyl-p-chlorophenylalanine, DL- would be expected to interact with these and other proteins. The N-phenylacetyl group and the chloro-substituent would influence the hydrophobicity and electronic character of the molecule, thereby affecting its binding affinity and selectivity. For instance, studies on phenothiazines show that their interaction with AAG is characterized by low capacity but high affinity. nih.gov

Selectivity is a crucial aspect of drug action, referring to a compound's ability to interact with a specific target protein over others. nih.gov In the context of the GHRH antagonists incorporating this moiety, selectivity for the GHRH receptor over other receptors is a key design goal. The high potency of antagonists like MIA-602 and MIA-690 suggests a high degree of selectivity for the GHRH receptor, which allows them to effectively block signaling even at low concentrations. mdpi.commdpi.com

The analysis of protein binding dynamics often involves techniques such as equilibrium dialysis, which was used to study the binding of various drugs to isolated plasma protein fractions. nih.gov Such studies can determine key parameters like binding affinity (K) and the number of binding sites (n). While specific data for N-Phenylacetyl-p-chlorophenylalanine, DL- is lacking, the table below outlines the general characteristics of drug-protein interactions for compounds with similar chemical features.

Interacting ProteinTypical Ligand CharacteristicsBinding CharacteristicsSignificanceReference
Human Serum Albumin (HSA) Acidic drugs, hydrophobic moleculesHigh capacity, low affinityMajor transport protein, affects drug distribution nih.gov
Alpha 1-Acid Glycoprotein (AAG) Basic drugsLow capacity, high affinityImportant for the binding of many basic drugs nih.gov
Specific Receptors (e.g., GHRH-R) Structurally complementary ligands (agonists/antagonists)High affinity, high selectivityMediates specific biological/pharmacological effects nih.gov

The modification of a parent amino acid, as in N-Phenylacetyl-p-chlorophenylalanine, DL-, is a common strategy in medicinal chemistry to optimize protein binding dynamics and enhance selectivity for a desired biological target. nih.gov

Preclinical Pharmacological Investigations and Biological Effects in Model Systems

In Vitro Cell and Tissue Culture Models for Activity Assessment

In vitro models provide a controlled environment to assess the direct cellular and molecular effects of a compound, offering insights into its intrinsic activity and potential for biological interaction.

Currently, specific research detailing the evaluation of N-Phenylacetyl-p-chlorophenylalanine, DL- in superfused rat pituitary systems is not prominent in the available scientific literature. This experimental setup is typically used to study the direct effects of substances on hormone secretion from the pituitary gland in a dynamic fashion. While the parent compound, p-chlorophenylalanine, has been investigated for its broad neurochemical effects, dedicated studies on the influence of its N-phenylacetyl derivative on pituitary function remain to be elucidated.

The genotoxic potential of N-Phenylacetyl-p-chlorophenylalanine, DL- has been evaluated using bacterial reverse mutation assays, such as the Ames test, and DNA-repair-based assays in strains of Escherichia coli and Bacillus subtilis. These tests are designed to detect a compound's ability to induce mutations or damage DNA.

In a comparative study, DL-p-chlorophenylalanine (PCPA) and several of its N-acyl derivatives were assessed for genotoxic and mutagenic activities. The parent compound, PCPA, did not show detectable genotoxic or mutagenic effects in the bacterial systems used. However, the introduction of different moieties to the N-atom significantly altered this profile. Specifically, the N-phenylacetyl derivative was found to possess weak genotoxicity. This was in contrast to other derivatives, such as the N-sec-butyloxycarbonyl, N-benzyloxycarbonyl, and N-(p-nitrophenylacetyl) derivatives, which exhibited appreciable genotoxicity. Only the N-benzyloxycarbonyl and N-(p-nitrophenoxyacetyl) derivatives were found to be mutagenic in the Ames test performed with Salmonella typhimurium strains TA98, TA100, TA1535, and TA1537 without metabolic activation (S9 mix).

These findings indicate that the N-phenylacetyl structural modification results in a compound with a distinct, albeit weak, genotoxic profile compared to the inert parent amino acid and its more active derivatives. The observed differences in genotoxicity are hypothesized to be related to the steric hindrance of the various substituents, which may affect the molecule's interaction with DNA and cellular enzymes.

Table 1: Summary of Genotoxicity Findings for PCPA and its Derivatives

Compound Genotoxicity in B. subtilis / E. coli Mutagenicity in S. typhimurium
DL-p-chlorophenylalanine (PCPA) Not detectable Not detectable
Methyl ester of PCPA Weak Not specified
N-Phenylacetyl-p-chlorophenylalanine, DL- Weak Not mutagenic
N-sec-butyloxycarbonyl derivative Appreciable Not mutagenic
N-benzyloxycarbonyl derivative Appreciable Mutagenic
N-(p-nitrophenylacetyl) derivative Appreciable Not mutagenic
N-(p-nitrophenoxyacetyl) derivative Appreciable Mutagenic

Data sourced from studies using DNA-repair assays and the Ames test without S9 mix.

In Vivo Animal Models for Mechanistic Elucidation (Excluding Clinical Relevance)

In vivo studies in animal models are essential for understanding how a compound behaves within a complex biological system, providing insights into its neurochemical and biochemical effects.

The parent compound, p-chlorophenylalanine (PCPA), is extensively used as a pharmacological tool in rodent models to induce depletion of central serotonin (B10506) (5-hydroxytryptamine, 5-HT). It achieves this by irreversibly inhibiting tryptophan hydroxylase, the rate-limiting enzyme in serotonin biosynthesis. This depletion of 5-HT is a valuable experimental technique for investigating the role of the serotonergic system in various physiological processes. For instance, administration of PCPA in rats has been shown to reduce whole brain levels of 5-HT and its metabolite, 5-hydroxyindoleacetic acid, to less than 10% of control levels.

While the effects of PCPA are well-documented, specific in vivo studies detailing the neurochemical modulation properties of N-Phenylacetyl-p-chlorophenylalanine, DL- are not extensively covered in the available literature. The addition of the N-phenylacetyl group, which alters the compound's genotoxicity profile, may also influence its ability to interact with tryptophan hydroxylase and modulate serotonin levels. However, without direct experimental evidence, its effects on rodent neurochemistry remain an area for future investigation.

Hyperphenylalaninemia, the biochemical hallmark of phenylketonuria (PKU), is characterized by elevated levels of the amino acid phenylalanine in the blood. Animal models are crucial for studying the pathophysiology of this condition. One method for inducing hyperphenylalaninemia in rats involves the administration of PCPA, which inhibits the enzyme phenylalanine hydroxylase (PAH), responsible for converting phenylalanine to tyrosine. The combination of PCPA with other agents, such as cotrimoxazole, has been used to create rat models with phenylalanine levels similar to those in PKU patients, providing a valuable tool for research.

The use of N-Phenylacetyl-p-chlorophenylalanine, DL- specifically for the creation of hyperphenylalaninemia models has not been described in the reviewed scientific literature. The efficacy of this derivative as a phenylalanine hydroxylase inhibitor in vivo, compared to its parent compound, has not been established.

The primary biochemical pathway influenced by the parent compound, PCPA, is the hydroxylation of phenylalanine. In hepatoma cells in culture, PCPA causes a specific loss of phenylalanine hydroxylase activity. In vivo, this inhibition leads to the systemic accumulation of phenylalanine. The genotoxicity studies on N-Phenylacetyl-p-chlorophenylalanine, DL- suggest that it can interact with cellular macromolecules, potentially interfering with enzyme and DNA interactions, though this effect was characterized as weak in bacterial models.

Furthermore, PCPA has been shown to affect other cellular processes, such as the uptake of large neutral amino acids in mouse neuroblastoma cells. It is plausible that the N-phenylacetyl derivative could have distinct effects on these and other biochemical pathways, but dedicated studies on its specific influence in model organisms are required for confirmation.

Structure-Activity Relationship (SAR) Studies of N-Phenylacetyl-p-chlorophenylalanine, DL- and Its Analogs

The exploration of the structure-activity relationship (SAR) for N-Phenylacetyl-p-chlorophenylalanine, DL- and its related analogs is crucial for understanding the molecular features that govern their biological effects. While comprehensive SAR studies specifically focused on N-Phenylacetyl-p-chlorophenylalanine, DL- are not extensively documented in publicly available literature, valuable insights can be extrapolated from research on broader classes of N-acylphenylalanine derivatives and halogenated phenylalanine analogs. These studies provide a foundational understanding of how modifications to the core structure might influence biological activity.

Elucidation of Structural Determinants for Biological Activity

The Phenylalanine Scaffold: The phenylalanine structure serves as the fundamental backbone of these molecules. Its stereochemistry and the spatial arrangement of the phenyl ring in relation to the amino acid portion are critical for proper orientation within a biological target's binding site.

The N-Acyl Group: The nature of the N-acyl group significantly modulates the compound's properties. For instance, in a series of N-acyl-DL-phenylalanines investigated for hypoglycemic activity, variations in the acyl moiety led to substantial differences in potency. The length, branching, and presence of aromatic rings within the acyl group can affect the compound's lipophilicity and its ability to form key interactions, such as hydrogen bonds or van der Waals forces, with a receptor or enzyme. One study highlighted that the development of N-(4-ethylbenzoyl)-D-phenylalanine was the result of elucidating structure-activity relationships, leading to a compound 50 times more potent than the initial lead, N-benzoyl-DL-phenylalanine nih.gov.

Phenyl Ring Substitution: The substitution pattern on the phenyl ring of the phenylalanine core is a critical determinant of biological activity. The presence of a chlorine atom at the para-position in N-Phenylacetyl-p-chlorophenylalanine, DL- is a key feature. Halogenation can influence a molecule's activity through several mechanisms, including altering its electronic distribution, increasing its lipophilicity, and affecting its metabolic stability. Studies on halogenated derivatives of L-phenylalanine have demonstrated that these modifications can confer significant neuroprotective properties. For example, 3,5-dibromo-l-tyrosine (DBrT), a halogenated derivative of L-phenylalanine, has shown promise as a neuroprotective agent in models of brain ischemia ahajournals.org. The position and nature of the halogen can dramatically impact potency and selectivity. In a different context, the presence of two halogen atoms on a benzamide moiety was found to potentially create steric hindrance, which could affect binding to target residues nih.gov.

The following table summarizes the general structural determinants for the biological activity of N-acylphenylalanine analogs, providing a framework for understanding the potential SAR of N-Phenylacetyl-p-chlorophenylalanine, DL-.

Structural ComponentModificationGeneral Impact on Biological Activity
Phenylalanine Core Stereochemistry (D- vs. L-isomer)Can significantly alter binding affinity and efficacy.
Alpha-carbon substitutionMay influence conformational flexibility and interaction with binding sites.
N-Acyl Group Chain length and branchingAffects lipophilicity and steric interactions.
Aromatic vs. AliphaticInfluences potential for π-π stacking and other non-covalent interactions.
Substituents on the acyl phenyl ringCan modulate electronic properties and provide additional binding interactions.
Phenylalanine Phenyl Ring Position of substituent (ortho-, meta-, para-)Determines the spatial orientation of the substituent and its interaction with the target.
Nature of substituent (e.g., halogen, alkyl)Alters electronic properties, lipophilicity, and metabolic stability.
Degree of halogenationCan enhance potency, but may also introduce steric hindrance nih.govnih.gov.

Correlation Between Chemical Modifications and Mechanistic Outcomes

Modifications to the p-Chlorophenyl Group: The chlorine atom at the para-position is a key feature that likely influences the compound's mechanism of action. Altering this substituent would provide significant insight into the electronic and steric requirements of the binding site.

Varying the Halogen: Replacing chlorine with other halogens (e.g., fluorine, bromine, iodine) would systematically alter the substituent's size, electronegativity, and lipophilicity. Studies on other halogenated phenylalanine derivatives suggest that such changes can have a profound impact on biological activity. For instance, fluorination of a phenylalanine residue in a peptide was shown to affect the kinetics of fibril formation, correlating with the hydrophobicity of the modified residue nih.gov.

Positional Isomers: Moving the chlorine atom to the ortho- or meta-positions would likely result in a significant change in activity. The specific location of the halogen is often crucial for optimal interaction with a biological target.

Introduction of Other Substituents: Replacing the chlorine with electron-donating or electron-withdrawing groups would help to probe the electronic requirements of the target interaction.

Modifications to the N-Phenylacetyl Group: The N-phenylacetyl moiety provides a significant hydrophobic region and potential for aromatic interactions.

Substitution on the Phenyl Ring: Adding substituents to the phenyl ring of the acetyl group could enhance binding affinity through additional interactions with the target. For example, the aforementioned N-(4-ethylbenzoyl)-D-phenylalanine demonstrated significantly increased hypoglycemic activity compared to the unsubstituted benzoyl analog nih.gov.

Altering the Acyl Linker: Changing the length or nature of the linker between the phenyl group and the amide carbonyl could affect the conformational flexibility of the molecule, potentially leading to a better or worse fit within a binding pocket.

Replacement of the Phenyl Group: Replacing the phenyl group with other aromatic or heteroaromatic rings could explore different binding modes and potentially improve properties such as solubility or metabolic stability.

The following table outlines the expected correlation between specific chemical modifications and potential mechanistic outcomes for analogs of N-Phenylacetyl-p-chlorophenylalanine, DL-.

Chemical ModificationExpected Impact on Molecular PropertiesPotential Mechanistic Outcome
Replacement of p-Chloro with other halogens Altered lipophilicity, electronic effects, and steric bulk.Modulation of binding affinity and target selectivity.
Positional Isomerism of the Chlorine Atom Changes in the spatial arrangement of the halogen.Significant alteration of binding orientation and potency.
Substitution on the N-Phenylacetyl Ring Modified electronic and steric profile of the acyl moiety.Enhanced or diminished binding through additional interactions.
Variation of the N-Acyl Group Changes in overall lipophilicity and hydrogen bonding capacity.Altered absorption, distribution, metabolism, and excretion (ADME) properties and target affinity.

Advanced Analytical Methodologies in Research on N Phenylacetyl P Chlorophenylalanine, Dl

Chromatographic Techniques for Separation and Quantification in Complex Biological Matrices

Chromatography is the cornerstone for isolating N-Phenylacetyl-p-chlorophenylalanine, DL- from the myriad of endogenous compounds present in biological samples like plasma, urine, and tissue extracts. xjtu.edu.cnnih.gov The choice between liquid and gas chromatography is primarily dictated by the physicochemical properties of the analyte and the objectives of the analysis.

Liquid chromatography, particularly Ultra-Performance Liquid Chromatography (UPLC) coupled with tandem mass spectrometry (MS/MS), is a predominant technique for analyzing compounds like N-Phenylacetyl-p-chlorophenylalanine, DL- in biological fluids. waters.comnih.gov This preference stems from LC's ability to handle polar, non-volatile, and thermally labile molecules without the need for chemical derivatization. nih.govmdpi.com

UPLC systems utilize columns with sub-2 µm particles, which provide significantly higher chromatographic efficiency, resolution, and speed compared to traditional High-Performance Liquid Chromatography (HPLC). waters.commdpi.com For a compound like N-Phenylacetyl-p-chlorophenylalanine, DL-, this translates to better separation from matrix interferences, leading to improved assay sensitivity and data quality while maintaining high throughput. waters.com When coupled with MS/MS, UPLC offers exceptional selectivity and sensitivity, making it the gold standard for quantitative bioanalysis. mdpi.comnih.govanapharmbioanalytics.com Reversed-phase chromatography is commonly employed, where a C18 column is often the stationary phase of choice, and the mobile phase typically consists of an aqueous component with an organic modifier like acetonitrile (B52724) or methanol, often with additives like formic acid to improve peak shape and ionization efficiency. mdpi.comnih.gov

Table 1: Typical UPLC-MS/MS Parameters for Analysis of Amino Acid Derivatives

Parameter Typical Setting Purpose
Column Reversed-phase C18 or HSS T3 (e.g., 100 x 2.1 mm, 1.8 µm) Provides retention and separation of the analyte from other matrix components. mdpi.com
Mobile Phase A: 0.1% Formic Acid in WaterB: Acetonitrile or Methanol with 0.1% Formic Acid Elutes the compound from the column; formic acid aids in protonation for positive ion mode mass spectrometry. mdpi.com
Flow Rate 0.3 - 0.5 mL/min Optimized for UPLC columns to ensure sharp peaks and efficient separation. nih.gov
Injection Volume 1 - 10 µL Amount of prepared sample introduced into the system.
Ionization Mode Electrospray Ionization (ESI), Positive or Negative Creates gas-phase ions from the analyte; the choice depends on the compound's structure.

| Detection | Tandem Mass Spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode | Provides high selectivity and sensitivity for quantification by monitoring specific parent-to-product ion transitions. mdpi.comnih.gov |

Gas chromatography is a powerful separation technique known for its high resolution. However, its application to amino acids and their derivatives, including N-Phenylacetyl-p-chlorophenylalanine, DL-, is not straightforward. thermofisher.com These compounds are inherently polar and non-volatile, making them unsuitable for direct GC analysis as they would decompose in the high-temperature injector port rather than transitioning into the gas phase. thermofisher.commdpi.com

Therefore, chemical derivatization is a mandatory prerequisite to convert the polar functional groups (e.g., carboxylic acid) of N-Phenylacetyl-p-chlorophenylalanine, DL- into less polar, more volatile, and thermally stable analogues. mdpi.comsigmaaldrich.com This process, detailed in section 5.3, allows the molecule to be vaporized and travel through the GC column for separation. taylorfrancis.com Once derivatized, the compound can be analyzed effectively, often using a capillary column like an HP-5ms, which is a low-polarity phase suitable for a wide range of organic molecules. orientjchem.orgnih.gov Coupling GC with a mass spectrometer (GC-MS) allows for both quantification and structural confirmation based on the resulting mass spectrum. nih.govsemanticscholar.org

Table 2: Typical GC-MS Parameters for Analysis of Derivatized Analytes

Parameter Typical Setting Purpose
Column HP-5ms (e.g., 30 m x 0.25 mm, 0.25 µm) A versatile, low-polarity column for separating a wide range of derivatized organic compounds. orientjchem.org
Carrier Gas Helium Inert gas that carries the analyte through the column. orientjchem.org
Injector Temperature 200 - 280 °C Ensures rapid volatilization of the derivatized analyte without thermal degradation. orientjchem.org
Oven Program Temperature gradient (e.g., start at 60°C, ramp to 250°C) Separates compounds based on their boiling points and interaction with the stationary phase. orientjchem.org
Ionization Mode Electron Impact (EI) A hard ionization technique that produces characteristic and reproducible fragmentation patterns for compound identification. semanticscholar.org

| Detector | Mass Spectrometer (Single Quadrupole or Triple Quadrupole) | Identifies and quantifies the analyte based on its mass-to-charge ratio and fragmentation pattern. |

Mass Spectrometry Applications for Molecular Characterization and Quantitation

Mass spectrometry (MS) is an indispensable tool in the analysis of N-Phenylacetyl-p-chlorophenylalanine, DL-, providing molecular weight information, structural details, and highly sensitive quantification. nih.gov

High-Resolution Mass Spectrometry (HRMS) instruments, such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometers, are distinguished by their ability to measure the mass-to-charge ratio (m/z) of an ion with very high accuracy (typically within 1-5 ppm). nih.govnih.gov This capability is invaluable for the analysis of N-Phenylacetyl-p-chlorophenylalanine, DL- in complex biological matrices. ku.dk

The primary advantage of HRMS is its capacity for high-confidence analyte identification. nih.gov By providing an accurate mass measurement, HRMS allows for the determination of the elemental formula of the detected ion, which is a powerful tool for confirming the identity of N-Phenylacetyl-p-chlorophenylalanine, DL- and distinguishing it from other isobaric (same nominal mass) interferences that may be present in the sample. nih.govmdpi.com Furthermore, the high resolving power of HRMS instruments helps to separate analyte signals from background noise, thereby increasing detection sensitivity. nih.gov

Tandem Mass Spectrometry (MS/MS) is a technique that involves multiple stages of mass analysis. nih.gov In a typical MS/MS experiment for quantification, a precursor ion (the molecular ion of N-Phenylacetyl-p-chlorophenylalanine, DL-) is selected in the first mass analyzer, fragmented in a collision cell, and a specific product ion is then monitored by the second mass analyzer. nih.gov This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity and sensitivity, as it is highly unlikely that an interfering compound will have the same precursor ion, product ion, and retention time as the target analyte. mdpi.com

Ion-Mobility Mass Spectrometry (IM-MS) introduces an additional dimension of separation into the analysis. nih.govcapes.gov.br Before entering the mass spectrometer, ions are separated based on their size, shape, and charge as they drift through a gas-filled cell under the influence of an electric field. researchgate.net This gas-phase separation, which occurs on a millisecond timescale, can resolve isomers and isobars that may not be separable by chromatography or mass spectrometry alone. nih.govnih.gov For N-Phenylacetyl-p-chlorophenylalanine, DL-, IM-MS could provide enhanced separation from matrix components and potentially separate different conformers of the molecule, leading to cleaner mass spectra and more confident identification. researchgate.netenseignementsup-recherche.gouv.fr

Table 3: Hypothetical MRM Transitions for N-Phenylacetyl-p-chlorophenylalanine, DL-

Compound Precursor Ion (m/z) Product Ion (m/z) Mode
N-Phenylacetyl-p-chlorophenylalanine [M+H]⁺ Fragment 1 (e.g., loss of H₂O) Positive
N-Phenylacetyl-p-chlorophenylalanine [M+H]⁺ Fragment 2 (e.g., loss of phenylacetyl group) Positive

Chemical Derivatization for Enhanced Analytical Resolution and Sensitivity

Chemical derivatization is a strategy used to modify an analyte's structure to improve its analytical properties. xjtu.edu.cn For a compound like N-Phenylacetyl-p-chlorophenylalanine, DL-, this approach is crucial for GC analysis and can be beneficial for LC-MS analysis. nih.gov

The primary goal of derivatization for GC is to increase the volatility and thermal stability of the analyte. thermofisher.comsigmaaldrich.com This is achieved by converting polar functional groups, such as the carboxylic acid on the phenylalanine backbone, into nonpolar moieties. mdpi.comsigmaaldrich.com Silylation is a common technique where an active hydrogen is replaced by a trimethylsilyl (B98337) (TMS) group or a more stable tert-butyldimethylsilyl (TBDMS) group. sigmaaldrich.com Reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) are frequently used for this purpose. thermofisher.comsigmaaldrich.com Another approach involves esterification of the carboxylic acid group followed by acylation of the amide group. nih.gov

For LC-MS analysis, while not always necessary, derivatization can be employed to enhance detection sensitivity. nih.govnsf.gov If N-Phenylacetyl-p-chlorophenylalanine, DL- exhibits poor ionization efficiency, it can be tagged with a moiety that has a high proton affinity or is permanently charged, thereby significantly improving the signal in the mass spectrometer. nih.govnsf.gov

Table 4: Common Derivatization Reagents and Their Applications

Reagent Class Example Reagent Target Functional Group Primary Application
Silylation Reagents MSTFA, MTBSTFA Carboxylic acids, amides (-NH) Increase volatility and thermal stability for GC analysis. thermofisher.comsigmaaldrich.com
Alkyl Chloroformates Propyl chloroformate Carboxylic acids, amides Rapid derivatization in aqueous samples for GC-MS analysis. springernature.comnih.gov
Acylating Reagents Pentafluoropropionic anhydride (B1165640) (PFPA) Amides, hydroxyls Creates stable, electronegative derivatives for sensitive GC-MS detection. nih.gov
Fluorescent Tags Dansyl chloride Amine/amide groups Enhances detection for HPLC with fluorescence detection (not MS).

| Ionization Enhancers | N-(4-aminophenyl)piperidine | Carboxylic acids | Increases proton affinity for enhanced sensitivity in positive mode LC-MS. nsf.gov |

Strategies for Amino Acid Derivatization

The direct analysis of amino acids and their derivatives, such as N-Phenylacetyl-p-chlorophenylalanine, DL-, can be challenging due to their physicochemical properties. Many amino acids lack strong chromophores, making UV detection difficult without derivatization. shimadzu.com Furthermore, their polarity can lead to poor retention on common reversed-phase liquid chromatography (RPLC) columns. shimadzu.com Derivatization is a chemical strategy used to modify the analyte to improve its detectability and chromatographic behavior. shimadzu.comcreative-proteomics.com These strategies can be broadly classified into pre-column and post-column derivatization. shimadzu.com For a compound like N-Phenylacetyl-p-chlorophenylalanine, DL-, where the amino group is acylated, derivatization primarily targets the carboxylic acid functional group.

Several reagents are employed for the derivatization of amino acids and related compounds to enhance their analysis by High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).

Carboxyl Group Derivatization: Since the amino group in N-Phenylacetyl-p-chlorophenylalanine is already bonded, derivatizing the carboxyl group is a primary strategy. Reagents like 2,4′-dibromoacetophenone can be used to form 4′-bromophenacyl esters. researchgate.netbohrium.com This process yields derivatives with strong UV absorbance, making spectrophotometric detection highly sensitive. researchgate.netmdpi.com Another effective approach involves using reagents like N-(4-aminophenyl)piperidine, which adds a high proton affinity tag to the carboxyl group. nih.gov This significantly enhances ionization efficiency for electrospray ionization mass spectrometry (ESI-MS) in the positive ion mode, which is generally more sensitive than the negative mode typically required for underivatized acids. nih.govnsf.gov

Amino Group Derivatization (General Amino Acids): While not directly applicable to the already-acylated nitrogen in the target compound, understanding common amino acid derivatization reagents provides context for broader analytical methods. Phenylisothiocyanate (PITC) reacts with primary and secondary amino acids to form phenylthiocarbamyl derivatives, which are readily detected at 254 nm. nih.gov Other popular reagents include o-phthaldialdehyde (OPA), which reacts with primary amines, and 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC), which reacts with both primary and secondary amines. creative-proteomics.comchromatographyonline.com

The selection of a derivatization strategy depends on the analytical instrumentation available (e.g., HPLC-UV, LC-MS) and the specific goals of the analysis, such as quantification or structural identification.

Table 1: Comparison of Derivatization Reagents for Analyzing Amino Acids and Their Derivatives
Derivatization ReagentTarget Functional GroupPrimary Detection MethodKey AdvantagesReference
2,4′-dibromoacetophenoneCarboxylic AcidHPLC-UV/VisCreates esters suitable for sensitive spectrophotometric detection. researchgate.netbohrium.com researchgate.netbohrium.commdpi.com
N-(4-aminophenyl)piperidineCarboxylic AcidLC-MS (Positive ESI)Improves detection limits significantly by adding a high proton affinity tag, enabling sensitive positive mode analysis. nih.gov nih.govnsf.gov
Phenylisothiocyanate (PITC)Primary & Secondary AminesHPLC-UVForms stable derivatives with all amino acids, allowing for quantitative analysis. nih.gov creative-proteomics.comnih.gov
o-Phthaldialdehyde (OPA)Primary AminesHPLC-FluorescenceOffers high sensitivity and rapid reaction for primary amino acids. chromatographyonline.com chromatographyonline.com
6-Aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC)Primary & Secondary AminesHPLC-Fluorescence/UVDerivatives are stable, and the method has broad applicability for various amino acids. creative-proteomics.com creative-proteomics.comwaters.com

Application in Metabolomics Research

Metabolomics is the large-scale study of small molecules, or metabolites, within cells, tissues, or organisms, providing a functional readout of the physiological state. ahajournals.org Analytical platforms such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) are central to metabolomic profiling, enabling the detection and quantification of hundreds to thousands of metabolites. nih.govresearchgate.net

The study of N-Phenylacetyl-p-chlorophenylalanine, DL- in a metabolomics context can be approached from two perspectives: its role as an exogenous compound influencing metabolic pathways, and its detection as part of the broader class of N-acyl amino acids (NAAAs).

Influence on Metabolic Pathways: The parent compound, p-chlorophenylalanine (PCPA), is an irreversible inhibitor of tryptophan hydroxylase, the rate-limiting enzyme in serotonin (B10506) biosynthesis. mdpi.comnih.gov Metabolomics studies on animals treated with PCPA reveal significant alterations beyond just serotonin depletion. These studies show changes in the levels of other amino acids, short-chain fatty acids, and various lipids, indicating broad metabolic disruption. nih.govfrontiersin.org Therefore, N-Phenylacetyl-p-chlorophenylalanine, DL-, if introduced into a biological system, would be expected to participate in or influence pathways related to amino acid metabolism, xenobiotic detoxification, and potentially lipid signaling.

Detection as an N-Acyl Amino Acid (NAAA): NAAAs are a recognized class of endogenous signaling lipids. nih.govfrontiersin.org Metabolomics research has increasingly focused on these compounds due to their roles in various physiological and pathological processes. nih.gov For instance, a structurally related compound, N-phenylacetylglutamine (PAGln), has been identified in metabolomics studies as a gut microbiota-derived metabolite and a potential biomarker for cardiovascular events and stroke recurrence. researchgate.net The detection of PAGln was accomplished using HPLC-MS. researchgate.net This highlights the potential for N-Phenylacetyl-p-chlorophenylalanine, DL- to be identified and quantified in untargeted metabolomics studies as a biomarker related to specific metabolic states or exposures. Its analysis would provide insights into the metabolic fate of phenylalanine derivatives and the broader NAAA metabolic network.

Table 2: Research Findings on Related Compounds in Metabolomics
Compound/ClassResearch ContextKey FindingsAnalytical TechniqueReference
p-Chlorophenylalanine (PCPA)Serotonin depletion studiesInduces widespread changes in brain and gut metabolome, affecting amino acids and short-chain fatty acids. frontiersin.org Alters substance P levels in the brain. nih.govLC-MS, Radioimmunoassay nih.govfrontiersin.org
N-Acyl Amino Acids (NAAAs)Endogenous signalingIdentified as an important family of signaling molecules involved in diverse biological processes. nih.govLC-MS/MS nih.govfrontiersin.org
N-phenylacetylglutamine (PAGln)Biomarker discovery for strokeElevated plasma levels were associated with recurrent stroke, identifying it as a potential biomarker. researchgate.netHPLC-MS researchgate.net
PhenylacetateMetabolic disorder (Phenylketonuria)Identified as a key catabolite of excess phenylalanine; its levels decrease with dietary intervention. nih.govUntargeted Metabolomics (LC-MS) nih.gov

Theoretical and Computational Research Approaches for N Phenylacetyl P Chlorophenylalanine, Dl

Molecular Modeling and Docking Studies of Compound-Target Interactions

Molecular modeling and docking are powerful computational techniques used to predict the preferred orientation of one molecule when bound to a second. In the context of N-Phenylacetyl-p-chlorophenylalanine, DL-, these studies are instrumental in identifying potential biological targets and elucidating the molecular basis of its action.

Docking simulations involve placing a model of the compound into the binding site of a target protein. The process calculates the binding affinity, or the strength of the interaction, which is a key indicator of the compound's potential biological activity. For instance, given the structural similarity of N-Phenylacetyl-p-chlorophenylalanine, DL- to other phenylalanine derivatives, a potential target for docking studies could be enzymes such as tryptophan hydroxylase (TPH1) or dipeptidyl peptidase IV (DPP-IV) mdpi.comnih.govnih.gov.

A typical molecular docking workflow would involve:

Preparation of the Ligand: The 3D structure of N-Phenylacetyl-p-chlorophenylalanine, DL- is generated and optimized to its lowest energy conformation.

Preparation of the Receptor: A high-resolution 3D structure of the target protein is obtained from a repository like the Protein Data Bank. Water molecules and other non-essential elements are typically removed, and hydrogen atoms are added.

Docking Simulation: Using software like AutoDock or Chimera, the ligand is placed into the defined binding site of the receptor. nih.gov The program then explores various possible conformations and orientations of the ligand within the binding site.

Analysis of Results: The results are analyzed to identify the most stable binding mode, characterized by the lowest binding energy. The interactions between the compound and the amino acid residues of the target protein, such as hydrogen bonds and hydrophobic interactions, are examined in detail. nih.gov

Table 1: Hypothetical Docking Scores and Interactions for N-Phenylacetyl-p-chlorophenylalanine, DL- with a Putative Target

Parameter Value
Binding Affinity (kcal/mol) -8.5
Inhibition Constant (Ki) (µM) 0.5
Interacting Residues His361, His336
Types of Interactions Hydrogen Bonds, Pi-Pi Stacking

This table presents hypothetical data for illustrative purposes.

Quantitative Structure-Activity Relationship (QSAR) Analyses for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com For N-Phenylacetyl-p-chlorophenylalanine, DL-, QSAR studies can predict its biological activity based on its physicochemical properties and structural features.

The fundamental principle of QSAR is that the biological activity of a compound is a function of its molecular structure. mdpi.com By analyzing a set of similar compounds with known activities, a mathematical model can be developed to predict the activity of new, untested compounds. uobasrah.edu.iq

A QSAR study typically involves the following steps:

Data Set Selection: A dataset of compounds with structural similarity to N-Phenylacetyl-p-chlorophenylalanine, DL- and their corresponding measured biological activities (e.g., IC50 values) is compiled. mdpi.com

Descriptor Calculation: A wide range of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated for each compound in the dataset. These can include electronic, steric, and hydrophobic parameters.

Model Development: Statistical methods, such as multiple linear regression or partial least squares, are used to build a mathematical equation that correlates the molecular descriptors with the biological activity. nih.gov

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure its reliability. nih.gov

For N-Phenylacetyl-p-chlorophenylalanine, DL-, a QSAR model could predict its inhibitory activity against a specific enzyme. The model would highlight which structural features, such as the chloro- group on the phenyl ring or the acetyl group, are critical for its activity. nih.gov

Table 2: Key Descriptors in a Hypothetical QSAR Model for Phenylalanine Derivatives

Descriptor Description Contribution to Activity
LogP Lipophilicity Negative
Molecular Weight Size of the molecule Positive
SsClcount Number of chlorine atoms Positive
SaaNE-index Electrotopological state index for nitrogen Negative

This table is based on parameters found in existing QSAR studies on similar compounds and is for illustrative purposes. nih.gov

Conformational Analysis and Dynamics Simulations to Understand Molecular Flexibility

Conformational analysis and molecular dynamics (MD) simulations are computational methods used to study the flexibility and dynamic behavior of molecules over time. capes.gov.br For N-Phenylacetyl-p-chlorophenylalanine, DL-, these techniques provide a deeper understanding of its three-dimensional structure and how it changes, which is crucial for its interaction with biological targets.

Conformational analysis aims to identify the stable, low-energy conformations of a molecule. This is important because the biological activity of a compound is often dependent on its ability to adopt a specific conformation that fits into the binding site of a target protein.

Molecular dynamics simulations provide a movie-like view of the molecular motions. By simulating the movements of atoms and bonds over a period of time, MD can reveal:

The range of conformations the molecule can adopt in different environments (e.g., in water or a lipid membrane).

The stability of the ligand-receptor complex once docking has occurred. nih.gov

The role of solvent molecules in the binding process.

The insights gained from these simulations are invaluable for rational drug design, as they can help in optimizing the structure of a compound to improve its binding affinity and selectivity. kashanu.ac.ir

Q & A

Q. What are the established synthetic routes for N-Phenylacetyl-p-chlorophenylalanine, DL-?

The compound is synthesized via enzymatic N-acetylation of DL-phenylalanine using Aspergillus oryzae mould, followed by amide hydrolysis and separation. This method leverages microbial specificity to achieve regioselective acetylation, with subsequent purification via column chromatography to isolate the p-chloro derivative. Reaction conditions (pH, temperature) must be optimized to minimize racemization .

Q. How can researchers characterize the enantiomeric purity of DL- forms in this compound?

High-performance liquid chromatography (HPLC) with chiral stationary phases (e.g., cyclodextrin-based columns) is recommended. Method validation should include resolution factor (R > 1.5) and precision testing (RSD < 2%). Complementary techniques like polarimetry or nuclear magnetic resonance (NMR) with chiral shift reagents (e.g., Eu(hfc)₃) can confirm enantiomeric ratios .

Q. What thermodynamic data are available for DL- vs. L- forms of phenylalanine derivatives?

Heats of combustion and formation for DL- and L-forms are often conflated due to insufficient precision in historical measurements. For example, averaged values for DL-phenylalanine (ΔH°f = −533.6 kJ/mol) lack enantiomer-specific differentiation, necessitating modern calorimetric re-evaluation under controlled conditions .

Q. How should researchers validate the structural identity of N-Phenylacetyl-p-chlorophenylalanine?

Use a multi-technique approach:

  • FT-IR : Confirm acetyl C=O stretch (~1680 cm⁻¹) and aromatic C-Cl vibration (~750 cm⁻¹).
  • ¹H/¹³C NMR : Compare phenylacetyl proton shifts (δ 3.7–4.1 ppm) and chlorophenyl carbons (δ 125–135 ppm) against reference spectra.
  • Mass spectrometry (HRMS) : Verify molecular ion [M+H]⁺ and fragmentation patterns .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in thermodynamic data between DL- and enantiopure forms?

  • Perform differential scanning calorimetry (DSC) to measure phase transitions, ensuring samples are rigorously dried to avoid hydration artifacts.
  • Compare lattice energies via X-ray crystallography to identify packing differences influencing stability.
  • Re-evaluate combustion data using modern adiabatic bomb calorimeters with <0.1% uncertainty .

Q. How does pH influence the enantioseparation of DL-α-Methylphenylglycine Amide analogs?

The distribution coefficient (D) for enantiomers in liquid-liquid extraction follows an s-curve dependent on pKa. For DL-α-MPGA (pKa = 7.10), maximum enantiomeric separation occurs at pH > 7.10 in octanol (Dmax = 0.84) or dichloroethane (Dmax = 0.41). Adjusting pH below pKa protonates the amine, reducing partitioning into organic phases .

Q. What pharmacological insights can be inferred from glutamate receptor binding studies of related DL- compounds?

DL-[³H]-2-amino-4-phosphonobutyrate (APB) binding to rat brain synaptic membranes reveals:

  • Receptor specificity : APB preferentially interacts with quisqualate-sensitive glutamate receptors (KD = 1.26 μM, Bmax = 12.08 pmol/mg protein).
  • Enantiomeric bias : L-APB exhibits 15-fold higher inhibitory potency than D-APB, aligning with synaptic transmission modulation.
  • Ionic dependence : Binding requires Cl⁻ and is enhanced by Ca²⁺, suggesting allosteric regulation .

Q. How do enzymatic vs. chemical acetylation methods impact chiral integrity in N-acetylated phenylalanine derivatives?

  • Enzymatic (Aspergillus oryzae) : Retains enantiomeric purity (ee > 98%) due to stereoselective acetylation at the α-amino group.
  • Chemical (AcCl/base) : Risks racemization (ee < 80%) under harsh conditions. Mitigate by using mild acyl donors (e.g., N-acetylimidazole) and low temperatures .

Q. What analytical challenges arise in quantifying trace DL-α-tocopherol analogs in complex matrices?

  • Matrix interference : Use solid-phase extraction (C18 columns) to isolate target compounds.
  • Detection limits : Optimize HPLC-UV parameters (λ = 292 nm for tocopherols) with LOD < 0.1 μg/mL.
  • Validation : Ensure recovery rates (95–105%) and inter-day precision (RSD < 5%) using spiked samples .

Data Discrepancy and Reproducibility

Q. Why do historical datasets for DL-phenylalanine derivatives lack enantiomer-specific thermodynamic values?

Early studies averaged data across enantiomers due to limitations in chiral separation and calorimetric precision. Modern studies must employ enantiopure standards and advanced techniques (e.g., isothermal titration calorimetry) to resolve discrepancies .

Q. How can researchers address variability in receptor binding assays for DL- compounds?

  • Standardize membrane protein concentrations (e.g., 0.5–1.0 mg/mL) to ensure linear binding kinetics.
  • Control incubation times (≤10 min) to avoid secondary site interactions.
  • Validate pharmacological specificity using L/D enantiomer controls and competitive inhibitors (e.g., quisqualate) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.